molecular formula C11H11BrOS B15161770 5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)] CAS No. 850349-52-9

5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]

Katalognummer: B15161770
CAS-Nummer: 850349-52-9
Molekulargewicht: 271.18 g/mol
InChI-Schlüssel: GARMUXPQOPSYIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)]: is a chemical compound with the molecular formula C11H11BrOS and a molecular weight of 271.17 g/mol This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] typically involves the reaction of indan derivatives with bromine and oxathiolane. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the formation of the desired spiro compound .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted spiro compound, while oxidation can produce various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It may be explored for its potential biological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable in the production of polymers, coatings, and other high-performance materials .

Wirkmechanismus

The mechanism by which 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities .

Vergleich Mit ähnlichen Verbindungen

  • 5-Chloro-spiro[indan-2,2’-(1,3-oxathiolane)]
  • 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiolane)]
  • 5-Iodo-spiro[indan-2,2’-(1,3-oxathiolane)]

Comparison: Compared to its halogenated analogs, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.

Eigenschaften

CAS-Nummer

850349-52-9

Molekularformel

C11H11BrOS

Molekulargewicht

271.18 g/mol

IUPAC-Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]

InChI

InChI=1S/C11H11BrOS/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2

InChI-Schlüssel

GARMUXPQOPSYIA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.